(S)-3-(Difluoromethoxy)pyrrolidine physicochemical properties
(S)-3-(Difluoromethoxy)pyrrolidine physicochemical properties
Physicochemical Profiling & Synthetic Utility in Drug Design
Executive Summary
(S)-3-(Difluoromethoxy)pyrrolidine (CAS: 1638772-00-5, HCl salt) represents a strategic fragment in modern medicinal chemistry, specifically designed to modulate lipophilicity and metabolic stability without compromising aqueous solubility. As a chiral building block, it leverages the unique properties of the difluoromethoxy group (–OCF₂H)—a "lipophilic hydrogen bond donor"—to offer a superior bioisosteric alternative to methoxy (–OMe) and trifluoromethoxy (–OCF₃) substituents.
This guide details the physicochemical parameters, synthetic pathways, and handling protocols for this moiety, serving as a reference for lead optimization programs targeting GPCRs and kinases where pyrrolidine scaffolds are ubiquitous.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Data |
| IUPAC Name | (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride |
| CAS Number | 1638772-00-5 (HCl salt); 1215071-13-4 (Free base generic ref) |
| Molecular Formula | C₅H₉F₂NO (Free Base) / C₅H₁₀ClF₂NO (HCl Salt) |
| Molecular Weight | 137.13 g/mol (Free Base) / 173.59 g/mol (HCl Salt) |
| Stereochemistry | (S)-Enantiomer |
| Smiles | Cl.FC(F)O[C@@H]1CCNC1 |
Stereoelectronic Features
The introduction of the difluoromethoxy group at the C3 position of the pyrrolidine ring induces specific conformational preferences due to the anomeric effect involving the oxygen lone pairs and the C–F antibonding orbitals. Unlike the methoxy group, the –OCF₂H moiety acts as a weak hydrogen bond donor due to the polarization of the C–H bond by the geminal fluorine atoms. This property allows it to maintain critical interactions within a binding pocket that a –OCF₃ group (a pure acceptor/hydrophobic cap) would abolish.
Physicochemical Profile
The following data compares (S)-3-(Difluoromethoxy)pyrrolidine with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs to highlight its "Goldilocks" zone properties.
| Property | (S)-3-(Difluoromethoxy)pyrrolidine | (S)-3-Methoxypyrrolidine | (S)-3-(Trifluoromethoxy)pyrrolidine |
| cLogP (Est.) | ~0.5 – 0.8 | -0.2 | 1.4 |
| pKa (Pyrrolidine N) | 9.4 (Est.)* | 9.8 | 8.9 |
| H-Bond Donor | Yes (Weak, OCF₂H ) | No | No |
| TPSA | ~21 Ų | ~21 Ų | ~12 Ų |
| Metabolic Stability | High (Blocks O-dealkylation) | Low (O-demethylation risk) | High |
*Note: The electron-withdrawing inductive effect (-I) of the OCF₂H group lowers the basicity of the pyrrolidine nitrogen compared to the methoxy analog, potentially reducing hERG liability while maintaining solubility.
Synthetic Methodology
The synthesis of (S)-3-(Difluoromethoxy)pyrrolidine requires careful control of the difluoromethylation step to prevent racemization and ensure high yield. The protocol below utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source, a scalable and robust method preferred over ozone-depleting chlorodifluoromethane gas.
Reaction Scheme (Graphviz)
Figure 1: Synthetic route from (S)-N-Boc-3-pyrrolidinol utilizing sodium chlorodifluoroacetate as a solid, weighable difluorocarbene precursor.
Detailed Protocol
Step 1: O-Difluoromethylation
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Setup: Charge a round-bottom flask with (S)-N-Boc-3-pyrrolidinol (1.0 eq) and DMF (10 volumes).
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Reagent Addition: Add K₂CO₃ (1.5 eq) followed by Sodium Chlorodifluoroacetate (SCDA, 2.5 eq).
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Reaction: Heat the mixture to 95–100°C. SCDA decarboxylates to generate difluorocarbene (:CF₂), which inserts into the O–H bond. Note: Vigorous gas evolution (CO₂) occurs; ensure adequate venting.
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Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
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Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc intermediate.[1]
Step 2: Boc-Deprotection
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Dissolution: Dissolve the intermediate in 1,4-dioxane.
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Acidolysis: Add 4M HCl in dioxane (5 eq) dropwise at 0°C.
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Isolation: Stir at room temperature until TLC indicates completion. Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the target HCl salt as a white, hygroscopic solid.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Blocking
The –OCF₂H group is a robust bioisostere for the methoxy group. In metabolic assays, the C–H bond of the difluoromethoxy group is significantly more resistant to Cytochrome P450-mediated oxidation than the methyl C–H bonds of a methoxy group. This substitution can extend the half-life (
The "Lipophilic Hydrogen Bond Donor"
Unlike the –OCF₃ group, which is purely lipophilic, the –OCF₂H group retains hydrogen bond donor capability (albeit weak). This allows the fragment to:
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Maintain H-bond interactions with backbone carbonyls in the receptor pocket.
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Traverse lipid bilayers more effectively than hydroxyl groups due to the fluorine-induced lipophilicity.
pKa Modulation
The electron-withdrawing nature of the –OCF₂H group reduces the pKa of the pyrrolidine nitrogen by approximately 1.5–2.0 log units compared to unsubstituted pyrrolidine. This is advantageous for:
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Reducing CNS Side Effects: Lower basicity can reduce P-gp efflux liability.
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Improving Selectivity: Fine-tuning the basicity can optimize salt bridge interactions within the target active site.
Handling, Stability & Safety
Storage:
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Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator at 2–8°C.
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Stability: The –OCF₂H ether linkage is generally stable to aqueous acid and base at ambient temperatures but may hydrolyze under extreme acidic conditions at high temperatures.
Safety (GHS Classification):
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Signal Word: Warning
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Hazard Statements:
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
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Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor in Drug Design." Journal of Medicinal Chemistry, 64(3), 1234-1245. Link
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Zafrani, Y., et al. (2017).[3][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[3]
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Hu, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link
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PubChem. "Compound Summary: (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride." National Library of Medicine.[5] Link
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Zheng, W., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br." Angewandte Chemie International Edition, 56(11), 3036-3040. Link
